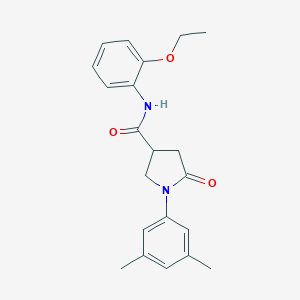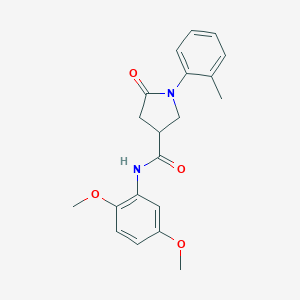
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves its ability to inhibit PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate in lab experiments is its potent inhibitory effect on PKC. This makes it a valuable tool for studying PKC signaling pathways. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate. One area of research is the development of more efficient synthesis methods to obtain this compound in larger quantities. Another direction is the study of its potential use in the treatment of inflammatory diseases. Further studies are also needed to explore its anticancer properties and its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate is a chemical compound that has several potential applications in scientific research. Its potent inhibitory effect on PKC makes it a valuable tool for studying PKC signaling pathways. It has also shown promising results in preclinical studies for its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to explore its full potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves several chemical reactions. The first step involves the reaction of 2,3-dimethylaniline with ethyl bromoacetate to form 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This intermediate product is then reacted with potassium carbonate and 2-furoyl chloride to form 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate has several potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies related to PKC signaling pathways. This compound has also been studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and has shown promising results in preclinical studies.
Propriétés
Nom du produit |
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-10-5-3-6-12(11(10)2)16-14(17)9-20-15(18)13-7-4-8-19-13/h3-8H,9H2,1-2H3,(H,16,17) |
Clé InChI |
BGMSCWDTHRQZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)







![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)